(2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate
Description
(2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate is a chemical compound with the molecular formula C13H9ClFNO2 and a molecular weight of 265.67 g/mol . It is also known by its IUPAC name, 2-fluorobenzyl 6-chloronicotinate . This compound is used in various scientific research applications due to its unique chemical properties.
Properties
CAS No. |
1457602-44-6 |
|---|---|
Molecular Formula |
C13H9ClFNO2 |
Molecular Weight |
265.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate typically involves the esterification of 6-chloronicotinic acid with 2-fluorobenzyl alcohol . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for (2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction: The compound can participate in oxidation-reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or mixed solvent systems.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as substituted pyridines.
Hydrolysis: 6-chloronicotinic acid and 2-fluorobenzyl alcohol.
Scientific Research Applications
(2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate is utilized in various fields of scientific research:
Mechanism of Action
The specific mechanism of action for (2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate is not well-documented. its biological effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s structure suggests it could interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering receptor function .
Comparison with Similar Compounds
Similar Compounds
- 2-fluorobenzyl 6-bromonicotinate
- 2-fluorobenzyl 6-iodonicotinate
- 2-fluorobenzyl 6-methylnicotinate
Uniqueness
(2-fluorophenyl)methyl 6-chloropyridine-3-carboxylate is unique due to the presence of both a fluorine atom on the benzyl group and a chlorine atom on the pyridine ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
